5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
The compound 5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a triazolothiazole derivative featuring a hybrid heterocyclic scaffold. Its structure includes a thiazolo[3,2-b][1,2,4]triazole core substituted with a methyl group at position 2 and a hydroxymethyl group at position 4. The molecule also contains a piperazine ring linked to a 2-fluorophenyl group and a 3,4-difluorophenyl moiety via a methyl bridge.
Eigenschaften
IUPAC Name |
5-[(3,4-difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-6-7-15(23)17(25)12-14)29-10-8-28(9-11-29)18-5-3-2-4-16(18)24/h2-7,12,19,31H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDKKTWBSLSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential pharmacological applications. Its structure integrates a thiazole and triazole moiety, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 465.94 g/mol. The IUPAC name is as follows:
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of equilibrative nucleoside transporters (ENTs) , particularly ENT2. These transporters are crucial in regulating nucleotide synthesis and adenosine function in cells, making them significant in cancer therapy and other diseases.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the piperazine and thiazole components can significantly alter the biological efficacy of the compound. For instance:
- Fluorination : The introduction of fluorine atoms enhances lipophilicity and bioavailability.
- Piperazine Substituents : Variations in the piperazine ring influence selectivity towards ENT1 and ENT2 transporters.
Table 1 summarizes key analogs and their activities:
| Compound | Structure | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|---|
| FPMINT | FPMINT | 10 | 1 | 10 |
| Analog A | Analog A | 5 | 0.5 | 10 |
Case Study 1: Inhibition of ENT Transporters
A study conducted by Li et al. (2022) demonstrated that analogs of the compound exhibited potent inhibition against both ENT1 and ENT2 transporters. The most effective analog showed a selectivity ratio favoring ENT2 by a factor of ten over ENT1, indicating potential for targeted therapies in conditions where ENT2 is overexpressed.
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound significantly reduced cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis mediated by altered nucleotide metabolism due to ENTs inhibition.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Piperazine Modifications : Substituting the piperazine ring with 2-fluorophenyl (as in the target compound) versus 3-chlorophenyl () alters steric bulk and electronic effects, impacting receptor affinity .
Crystallographic and Conformational Analysis
Isostructural analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. These exhibit planar conformations except for one fluorophenyl group, which is perpendicular to the core. Similar conformational flexibility likely exists in the target compound, affecting molecular interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : Fluorine atoms increase lipophilicity, reducing aqueous solubility compared to methoxy-substituted analogs (e.g., ’s 4-methoxyphenyl derivative) .
- Molecular Weight : The target compound (MW ≈ 498.5) falls within the acceptable range for CNS penetration (<500 Da), unlike bulkier analogs with furan or ethoxy groups (e.g., MW 525.5 in ) .
Antifungal Activity
Molecular docking studies on triazolothiazole derivatives () indicate that fluorinated aryl groups enhance binding to 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme critical in fungal ergosterol synthesis. The target compound’s 3,4-difluorophenyl group may improve antifungal potency compared to mono-fluorinated analogs .
Acetylcholinesterase (AChE) Inhibition
3D-QSAR models () demonstrate that electronegative substituents at the para position of the phenyl ring (e.g., fluorine) correlate with higher AChE inhibitory activity.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
Answer:
The compound’s synthesis involves multi-step reactions, typically starting with coupling 3,4-difluorophenyl and 2-fluorophenylpiperazine fragments via nucleophilic substitution or Mannich reactions. A critical step is the formation of the thiazolo-triazole core, achieved by cyclization of thiosemicarbazides or thioamides under acidic conditions (e.g., using POCl₃) . Purity is ensured through:
- Recrystallization : From DMF/EtOH (1:1) to remove unreacted intermediates .
- Chromatography : HPLC or column chromatography for isolating isomers (e.g., Z/E configurations) .
- Spectroscopic validation : ¹H/¹³C NMR and IR to confirm functional groups (e.g., triazole C-N stretches at ~1500 cm⁻¹) .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR : ¹H NMR identifies substituent environments (e.g., piperazine CH₂ protons at δ 2.5–3.5 ppm; aromatic fluorophenyl signals split due to J-coupling) . ¹³C NMR confirms carbonyl (δ ~170 ppm) and triazole carbons (δ ~140–160 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks (e.g., piperazine chair conformation) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Advanced: How can researchers design experiments to resolve contradictory bioactivity data across studies?
Answer: Contradictions in antifungal or anticancer activity may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Methodological solutions include:
- Standardized assays : Use CLSI/FDA-approved protocols (e.g., MIC determination against Candida albicans ATCC 90028) under controlled oxygen and temperature .
- Dose-response curves : Compare IC₅₀ values across multiple replicates to assess reproducibility .
- Meta-analysis : Pool data from independent studies using tools like RevMan, adjusting for variables like solvent (DMSO vs. aqueous) .
Advanced: What computational strategies predict the compound’s mechanism of action and target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to fungal CYP51 (14-α-demethylase, PDB: 3LD6). Focus on triazole coordination to heme iron and fluorophenyl hydrophobic interactions .
- MD simulations : GROMACS or AMBER simulate binding stability (≥100 ns trajectories) to assess hydrogen bonds with Thr311 or π-stacking with Phe228 .
- QSAR models : Train models on analogs (e.g., substituent electronegativity vs. antifungal logP) to prioritize derivatives .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Fragment replacement : Substitute 2-fluorophenylpiperazine with 4-methoxyphenylpiperazine to enhance solubility (logP reduction) .
- Bioisosterism : Replace thiazolo-triazole with pyrazolo-triazole to improve metabolic stability while retaining heme-binding .
- Pro-drug design : Introduce phosphate esters at the 6-hydroxyl group to enhance membrane permeability .
Advanced: What strategies address low yield in the final cyclization step?
Answer: Low yields (~30–50%) in thiazolo-triazole cyclization often stem from steric hindrance or side reactions. Mitigation approaches:
- Catalytic optimization : Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
- Protecting groups : Temporarily block the 6-hydroxyl with acetyl to prevent oxidation during cyclization .
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
Advanced: How do researchers validate target engagement in cellular models?
Answer:
- Fluorescent probes : Conjugate BODIPY to the triazole core for live-cell imaging (e.g., colocalization with fungal CYP51) .
- Knockout models : Compare activity in CYP51-null vs. wild-type Saccharomyces cerevisiae .
- Thermal shift assays : Monitor target protein melting temperature (ΔTm) shifts upon compound binding .
Advanced: What analytical methods resolve isomeric impurities in the final product?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate enantiomers .
- 2D NMR : NOESY correlations distinguish Z/E isomers (e.g., spatial proximity of methylthiazole and difluorophenyl groups) .
- X-ray powder diffraction : Match experimental patterns to single-crystal data to confirm phase purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
